5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an imidazole ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the coupling reaction of aniline derivatives with isoxazole–carboxylic acid . The reaction conditions often include the use of solvents such as n-hexane and ethyl acetate, and purification is achieved through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions, altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the imidazole ring could produce a dihydroimidazole derivative.
Scientific Research Applications
5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide
- 5-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
Uniqueness
What sets 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-7-10(18-20-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXZSWBQYRZLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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